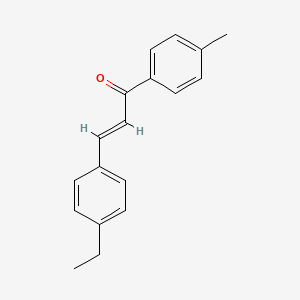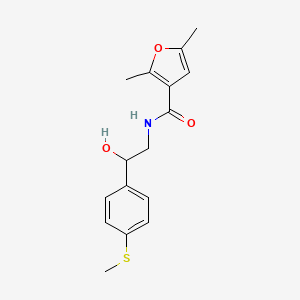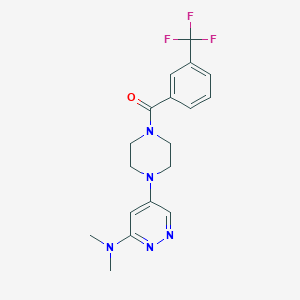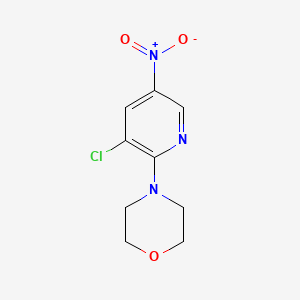![molecular formula C17H15NO3 B2966370 1-[6-(1,3-dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone CAS No. 860611-32-1](/img/structure/B2966370.png)
1-[6-(1,3-dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic molecule that contains an isoindole group (a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring) and a benzodioxol group (a structure consisting of a benzene ring fused to a 1,3-dioxol ring). The presence of these groups suggests that the compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves an isoindole core with a benzodioxol substituent. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by factors such as the presence of functional groups, the size and shape of the molecule, and the presence of polar or nonpolar regions .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound can be used in the synthesis of 3,6-dihydro-2H-1,2-oxazines , a type of heterocyclic compound . These compounds are considered extremely useful building blocks for the preparation of more complex compounds of biological importance . The synthesis methods include (4+2) cycloadditions, tandem reactions, formal (3+3) cycloadditions, and ring-closing metathesis .
Medicinal Chemistry
The compound is a type of phthalimide derivative , which is a privileged scaffold in medicinal chemistry . Phthalimide derivatives can be utilized to create novel lead drug-candidates with diverse biological activities . The hydrophobic phthalimide moiety enhances the ability of compounds to traverse biological membranes in vivo .
Treatment of Myelodysplastic Syndrome
Phthalimide derivatives, such as Lenalidomide , are used in the treatment of 5q-deletion associated myelodysplastic syndrome (del (5q)-MDS) . This suggests that the compound could potentially be used in the development of treatments for similar conditions.
COX-2 Inhibitory Activities
Although the specific compound was not mentioned, similar compounds have been used in the design, synthesis, and evaluation of the COX-2 inhibitory activities . This suggests that the compound could potentially be used in the development of COX-2 inhibitors.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If the compound shows promise in a particular application, such as a potential drug, further studies could be conducted to optimize its properties, study its mechanism of action, and evaluate its safety and efficacy .
properties
IUPAC Name |
1-[6-(1,3-dihydroisoindol-2-yl)-1,3-benzodioxol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11(19)14-6-16-17(21-10-20-16)7-15(14)18-8-12-4-2-3-5-13(12)9-18/h2-7H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEFMQPDRZRSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1N3CC4=CC=CC=C4C3)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(1,3-dihydro-2H-isoindol-2-yl)-1,3-benzodioxol-5-yl]-1-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2966287.png)
![5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2966289.png)


![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2966296.png)

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2966299.png)
![Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2966301.png)

![5-[(5-Bromopyridin-2-yl)amino]-5-oxopentanoic acid](/img/structure/B2966304.png)



